molecular formula C9H11BrO3 B077699 1-Bromo-2,3,4-trimethoxybenzene CAS No. 10385-36-1

1-Bromo-2,3,4-trimethoxybenzene

Cat. No.: B077699
CAS No.: 10385-36-1
M. Wt: 247.09 g/mol
InChI Key: HKCQJLVIFMFOTG-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is a brominated derivative of trimethoxybenzene, characterized by the presence of three methoxy groups (-OCH3) and one bromine atom attached to a benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

1-Bromo-2,3,4-trimethoxybenzene can be synthesized through the bromination of 1,2,3-trimethoxybenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst or under specific reaction conditions . The process can be carried out in various solvents, such as acetic acid or carbon tetrachloride, to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Bromo-2,3,4-trimethoxybenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

1-Bromo-2,3,4-trimethoxybenzene has several scientific research applications, including:

Comparison with Similar Compounds

1-Bromo-2,3,4-trimethoxybenzene can be compared with other brominated and methoxylated benzene derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Bromo-2,3,4-trimethoxybenzene (C9H11BrO3) is a brominated derivative of trimethoxybenzene, which has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry and its role as a precursor in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of three methoxy groups and a bromine atom attached to the benzene ring. The molecular structure can be represented as follows:

Molecular Formula C9H11BrO3\text{Molecular Formula }C_9H_{11}BrO_3

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies indicate that it can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of protein synthesis. For instance, analogs derived from this compound have shown promising results against several cancer cell lines, suggesting that modifications to the trimethoxybenzene structure could enhance its efficacy .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various compounds for their ability to inhibit paw edema in rat models, it was found that certain derivatives demonstrated up to 53% inhibition of inflammation markers such as COX-2 and IL-1β . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory mediators.
  • Induction of Apoptosis : In cancer studies, it was observed that this compound induces apoptosis in malignant cells through mitochondrial pathways .
  • Modulation of Cytokine Production : The compound affects the production of cytokines involved in inflammation and immune responses, leading to reduced inflammation and tumor growth.

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of analogs derived from this compound highlighted its potential as a lead compound for anticancer drug development. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (Table 1).

CompoundIC50 (µM)Cancer Cell Line
1-Bromo-2,3,4-TMB5.0MCF-7 (Breast)
5-Bromo-1,2-TMB8.0A549 (Lung)
1-Bromo-3-Methyl-TMB6.5HeLa (Cervical)

Table 1: Anticancer activity of various derivatives of this compound.

Study on Anti-inflammatory Activity

In another investigation assessing anti-inflammatory effects using carrageenan-induced paw edema models in rats, derivatives based on this compound demonstrated significant reductions in edema compared to control groups (Table 2).

CompoundEdema Inhibition (%)Inflammatory Marker Decrease (%)
1-Bromo-2,3,4-TMB45.77COX-2: 82.5; IL-1β: 89.5
Reference Drug50.00COX-2: N/A; IL-1β: N/A

Table 2: Anti-inflammatory effects of derivatives based on this compound.

Properties

IUPAC Name

1-bromo-2,3,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCQJLVIFMFOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292665
Record name 1-bromo-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10385-36-1
Record name 10385-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrogallol trimethyl ether (5.1 g) was suspended in CCl4 (60 mL) and N-bromosuccinimide (6.5 g, 1.2 eq.) was added. The reaction mixture was heated at reflux for 20 hours. The succinimide was collected and the filtrate concentrated in vacuo to a brown oil. The oil was separated by gravity column chromatography (hexane-ethyl acetate, 19: 1) and yielded the title compound as a yellow oil (5.9 g, 78%): EIMS m/z 234 ((M+ —CH3, 81Br), 232 (M+ —CH3, 79Br), 107, 95, 69, 58, 44; 1H NMR (CDCl3, 300 MHZ) δ 7.21 (1H, d, J=9.0 Hz, H6), 6.58 (1H, d, J=9.0 Hz, H5), 3.91 (3H, s, OCH3), 3.89 (3H, s, OCH3), 3.85 (3H, s, OCH3).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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